5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one
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Overview
Description
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic compound featuring a cyclopropyl group, a dioxolane ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylcarbinol derivative with a dioxolane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and dioxolane rings contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbinol: Shares the cyclopropyl group but lacks the dioxolane ring.
2,2-Dimethyl-1,3-dioxolane: Contains the dioxolane ring but lacks the cyclopropyl and hydroxymethyl groups.
Hydroxymethylcyclopropane: Contains the hydroxymethyl and cyclopropyl groups but lacks the dioxolane ring.
Uniqueness
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
5-[1-(hydroxymethyl)cyclopropyl]-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H14O4/c1-8(2)12-6(7(11)13-8)9(5-10)3-4-9/h6,10H,3-5H2,1-2H3 |
InChI Key |
MDPJKTWCQCJGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)C2(CC2)CO)C |
Origin of Product |
United States |
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